molecular formula C22H23N3O4 B2657607 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 899752-95-5

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2657607
CAS No.: 899752-95-5
M. Wt: 393.443
InChI Key: KGYMEJXFSSVGKD-UHFFFAOYSA-N
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Description

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that features a pyridazinone core substituted with a 3,4-dimethoxyphenyl group and an N-(4-methylbenzyl)acetamide moiety

Scientific Research Applications

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, followed by the introduction of the 3,4-dimethoxyphenyl group and the N-(4-methylbenzyl)acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and yield. Key considerations include the availability of starting materials, reaction efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but differs in the rest of the structure.

    (3,4-Dimethoxyphenyl)methanol: Contains the 3,4-dimethoxyphenyl group with a methanol moiety.

Uniqueness

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-15-4-6-16(7-5-15)13-23-21(26)14-25-22(27)11-9-18(24-25)17-8-10-19(28-2)20(12-17)29-3/h4-12H,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYMEJXFSSVGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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